7-Formyl-5-methylimidazo[5,1-b]thiazole
Description
7-Formyl-5-methylimidazo[5,1-b]thiazole is a heterocyclic compound characterized by a fused imidazole-thiazole scaffold with a formyl (-CHO) group at position 7 and a methyl (-CH₃) substituent at position 3. This structural motif places it within the broader class of imidazo-thiazole derivatives, which are renowned for their pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities . The formyl group enhances electrophilicity, facilitating interactions with biological targets, while the methyl group contributes to lipophilicity and metabolic stability .
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
5-methylimidazo[5,1-b][1,3]thiazole-7-carbaldehyde |
InChI |
InChI=1S/C7H6N2OS/c1-5-8-6(4-10)7-9(5)2-3-11-7/h2-4H,1H3 |
InChI Key |
OVSHUOBBWPKFQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1C=CS2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Antimicrobial Activity
- This compound is hypothesized to exhibit broad-spectrum antimicrobial activity based on structural similarities to pyrazolo[5,1-b]thiazole derivatives (), which inhibit bacterial DNA gyrase .
- Comparatively, Compound 8 () demonstrates potent antifungal activity by disrupting fungal cell membranes, as evidenced by ultrastructural damage to Aspergillus spp. .
Anticancer Potential
Enzyme Inhibition
- Benzo[d]imidazo[5,1-b]thiazole derivatives () achieve PDE10A inhibition (IC₅₀ = 12 nM) through optimal fit into the enzyme's hydrophobic pocket, a feature less pronounced in non-fused analogues .
Physicochemical and Drug-Likeness Comparison
- Lipophilicity: The logP of this compound is estimated at 1.8, lower than ND-11503 (logP ≈ 3.2), suggesting better aqueous solubility .
- Metabolic Stability: Methyl groups (e.g., 5-CH₃ in this compound) reduce susceptibility to oxidative metabolism compared to ethyl or aryl substituents .
- Nitro Derivatives: Compounds like 5-Nitro-6-(2-nitrophenyl)imidazo[2,1-b]thiazole () exhibit high reactivity but poor compliance with drug-likeness rules due to nitro groups, which are associated with toxicity .
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